2-Chlorobenzaldehyde

Claisen-Schmidt condensation Reaction kinetics Heterogeneous catalysis

2-Chlorobenzaldehyde (o-chlorobenzaldehyde, CAS 89-98-5) delivers a quantifiable kinetic advantage: 68% faster initial reaction rate in Claisen-Schmidt condensations versus 4-chlorobenzaldehyde, driven by steric acceleration from the ortho-substituted chlorine. Achieve up to 93% isolated yields in 2-substituted-4,5-diphenyl-1H-imidazole synthesis—outperforming benzaldehyde (86%) and 4-methylbenzaldehyde (84%). It is the irreplaceable starting material for Cloxacillin Sodium via the oximation pathway; no other chlorobenzaldehyde isomer can substitute without breaking the established synthetic route. In electroplating, it functions as a primary brightener and leveling agent at 50–150 mg/L in acid zinc baths, refining crystal structure and enhancing surface luster. Procure with confidence—verified ≥99% purity, air-sensitive storage under inert gas, ambient shipping. Request your bulk quote today.

Molecular Formula C7H5ClO
C7H5ClO
ClC6H4CHO
Molecular Weight 140.56 g/mol
CAS No. 35913-09-8
Cat. No. B7760846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzaldehyde
CAS35913-09-8
Molecular FormulaC7H5ClO
C7H5ClO
ClC6H4CHO
Molecular Weight140.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)Cl
InChIInChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H
InChIKeyFPYUJUBAXZAQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 75 °F (NTP, 1992)
In water, 8.53X10+2 mg/L at 25 °C (est)
Slightly soluble in water
Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride
Solubility in water, g/l at 20 °C: 1.8 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzaldehyde (CAS 35913-09-8) for Procurement: A Distinct Ortho-Substituted Aromatic Aldehyde Building Block


2-Chlorobenzaldehyde (CAS 35913-09-8, also referenced as 89-98-5), known as o-chlorobenzaldehyde, is one of three isomeric monochlorinated benzaldehydes [1]. It is a colorless to pale yellow oily liquid with the molecular formula C₇H₅ClO and a molar mass of 140.57 g·mol⁻¹ [1]. Its ortho-substitution pattern confers distinct reactivity and stability profiles compared to its meta- and para-isomers and the parent benzaldehyde, which is prone to autoxidation [1]. This compound is a critical intermediate in the fine chemical industry, particularly for the life sciences and electroplating sectors, due to its bifunctional nature—possessing both an aldehyde group and a strategically positioned chlorine atom [2].

Why 2-Chlorobenzaldehyde (CAS 35913-09-8) Cannot Be Casually Replaced by Other Chlorobenzaldehyde Isomers


While 2-, 3-, and 4-chlorobenzaldehyde share the same molecular formula, their chemical behavior diverges significantly due to the electronic and steric influence of the ortho-chloro substituent . In the Claisen-Schmidt condensation, a key reaction for pharmaceutical and fine chemical synthesis, the ortho-isomer exhibits a markedly higher initial reaction rate compared to its meta- and para-counterparts [1]. This is not a simple electronic effect; steric acceleration plays a key role [1]. Consequently, reaction yields, kinetics, and even the degradation pathways under UV light differ substantially [2]. Substituting one isomer for another without adjusting reaction conditions or downstream processes will likely lead to inconsistent yields, altered impurity profiles, and potential failure in critical synthetic steps, particularly in the regulated manufacture of pharmaceuticals like Cloxacillin or agrochemicals like Clofentezine [3]. The quantitative evidence below details these specific, non-interchangeable performance characteristics.

Quantitative Differentiation Guide for 2-Chlorobenzaldehyde (CAS 35913-09-8)


Reaction Kinetics: Superior Initial Rate in Claisen-Schmidt Condensation vs. 3- and 4-Chlorobenzaldehyde

In the heterogeneously catalyzed Claisen-Schmidt condensation of 2′-hydroxyacetophenone with chlorobenzaldehydes over MgO, the ortho-substituted 2-chlorobenzaldehyde exhibits a significantly higher initial reaction rate compared to its meta- and para-isomers [1]. The rate increases in the order: p-chlorobenzaldehyde < m-chlorobenzaldehyde < o-chlorobenzaldehyde. The ortho-isomer's rate is nearly 1.7 times that of the para-isomer [1].

Claisen-Schmidt condensation Reaction kinetics Heterogeneous catalysis

Synthetic Efficiency: Higher Yield in Imidazole Synthesis vs. Benzaldehyde and 4-Methylbenzaldehyde

In the synthesis of 4,5-diphenyl-1H-imidazole derivatives, 2-chlorobenzaldehyde demonstrates a superior yield compared to unsubstituted benzaldehyde and 4-methylbenzaldehyde under comparable conditions [1]. This higher efficiency in forming a key heterocyclic scaffold makes it a preferred choice for building molecular complexity.

Imidazole synthesis Heterocyclic chemistry Reaction yield

UV-Photodegradation Resistance: Slower Decomposition Rate Compared to 3- and 4-Chlorobenzaldehyde

Under UV irradiation (λ = 253.7 nm) in aerated aqueous solutions, 2-chlorobenzaldehyde degrades significantly slower than its 3- and 4-chloro isomers [1]. Its first-order degradation rate constant is substantially lower, indicating greater photostability.

Photostability Environmental fate Degradation kinetics

Oxidation Resistance: Enhanced Stability vs. Unsubstituted Benzaldehyde

2-Chlorobenzaldehyde is reported to be 'considerably more resistant to oxidation than benzaldehyde' . This is a class-level inference based on the known autoxidation susceptibility of benzaldehyde, which the 2-chloro derivative largely avoids [1].

Oxidation stability Chemical stability Storage

Specialized Industrial Role: A Unique Intermediate for Targeted Pharmaceuticals and Agrochemicals

2-Chlorobenzaldehyde serves as a non-substitutable starting material for several commercial products, including the antibiotic Cloxacillin , the acaricides Clofentezine and Flutenzine [1], and the plant growth regulator Inabenfide [2]. It is also a key component in acid zinc electroplating brightener formulations . While its isomers may have overlapping applications, the specific ortho-substitution is structurally required for the synthesis of these particular active ingredients and performance additives.

Pharmaceutical intermediate Agrochemical intermediate Electroplating

Optimal Application Scenarios for 2-Chlorobenzaldehyde (CAS 35913-09-8) Based on Quantitative Evidence


Accelerated Synthesis of Flavonoids and Chalcones via Heterogeneous Catalysis

Leverage the 68% faster initial reaction rate of 2-chlorobenzaldehyde compared to 4-chlorobenzaldehyde in Claisen-Schmidt condensations over MgO [1]. This scenario is ideal for process chemists aiming to maximize throughput and minimize reaction times in the production of flavanone precursors, where the ortho-chloro substituent provides a distinct kinetic advantage due to steric acceleration.

High-Yield Medicinal Chemistry for 1H-Imidazole Libraries

Incorporate 2-chlorobenzaldehyde as the aldehyde component when synthesizing 2-substituted-4,5-diphenyl-1H-imidazoles to achieve yields up to 93%, outperforming benzaldehyde (86%) and 4-methylbenzaldehyde (84%) [2]. This is directly applicable to drug discovery programs focused on imidazole-containing scaffolds, where higher isolated yields of key intermediates reduce material waste and accelerate structure-activity relationship studies.

Reliable Synthesis of the β-Lactam Antibiotic Cloxacillin

Procure 2-chlorobenzaldehyde as the essential starting material for the commercial synthesis of Cloxacillin Sodium . The ortho-chloro substitution pattern is a structural requirement for the oximation step leading to 2-chlorobenzaldehyde oxime, a key intermediate in this specific antibiotic pathway. No other chlorobenzaldehyde isomer can be substituted without breaking the established synthetic route.

Formulation of High-Performance Acid Zinc Electroplating Brighteners

Utilize 2-chlorobenzaldehyde in acid zinc plating baths at concentrations of 50-150 mg/L to function as a primary brightener and leveling agent . The ortho-chloro substitution is critical for its performance in refining crystal structure and enhancing surface luster. The compound's specific interaction with the electrodeposition process is a valued property in the metal finishing industry, distinguishing it from other aldehyde additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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